Cas no 1207013-03-3 (2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one)

2-(4-Fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core linked to fluorophenyl and methoxyphenyl-substituted oxadiazole moieties. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or other biologically relevant targets. The presence of the fluorophenyl group enhances metabolic stability, while the methoxyphenyl-oxadiazole moiety may contribute to binding affinity and selectivity. The compound's well-defined heterocyclic architecture offers opportunities for further derivatization, making it a versatile intermediate in drug discovery. Its synthetic route is optimized for high purity, ensuring reliability in research applications. Suitable for exploratory studies in oncology or CNS disorders.
2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one structure
1207013-03-3 structure
Product Name:2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
CAS No:1207013-03-3
MF:C23H15FN4O3
MW:414.388608217239
CID:5398458
Update Time:2025-05-20

2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
    • 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
    • Inchi: 1S/C23H15FN4O3/c1-30-19-9-5-4-8-18(19)21-25-22(31-27-21)20-16-6-2-3-7-17(16)23(29)28(26-20)15-12-10-14(24)11-13-15/h2-13H,1H3
    • InChI Key: YTTZZYMLODDJDB-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(C2ON=C(C3=CC=CC=C3OC)N=2)=NN1C1=CC=C(F)C=C1

2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one Pricemore >>

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Additional information on 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Introduction to 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one and Its Significance in Modern Chemical Biology

2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one, identified by its CAS number 1207013-03-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and molecular targeting. The compound's unique chemical architecture, incorporating a fluorophenyl group, a methoxyphenyl moiety, and an oxadiazole ring system, positions it as a versatile scaffold for developing novel therapeutic agents.

The structural composition of 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one contributes to its pharmacological properties. The presence of the fluorine atom in the phenyl ring enhances metabolic stability and binding affinity, while the methoxy group influences electronic distribution and solubility. The oxadiazole component is known for its bioisosteric properties, often replacing heterocyclic rings in drug molecules to improve pharmacokinetic profiles. These features make the compound a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities. Studies have demonstrated that molecules containing oxadiazole moieties exhibit antimicrobial, anti-inflammatory, and anticancer properties. The integration of such scaffolds into drug candidates has shown promise in preclinical trials. For instance, derivatives of 1,2-dihydrophthalazinones have been investigated for their potential in treating neurological disorders by modulating neurotransmitter pathways. The compound in question (CAS 1207013-03-3) aligns with this trend by combining multiple pharmacologically relevant groups into a single molecular entity.

The synthesis of 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves multi-step organic transformations that highlight the synthetic prowess required to construct complex molecular frameworks. Key steps include condensation reactions between aromatic aldehydes and hydrazine derivatives to form the oxadiazole ring system. Subsequent functionalization with fluorophenyl and methoxyphenyl groups introduces additional layers of biological activity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield optimization.

The pharmacological evaluation of this compound has revealed intriguing interactions with biological targets. Preliminary in vitro studies suggest that it exhibits moderate affinity for certain enzyme families implicated in metabolic disorders. The fluorine atom, being electronegative, may enhance binding interactions by participating in dipole-dipole interactions or hydrogen bonding with polar residues on the target protein. Meanwhile, the methoxy group could modulate hydrophobic interactions within the binding pocket. These observations underscore the importance of structural diversity in drug design and highlight how subtle modifications can significantly impact biological activity.

Advances in computational chemistry have accelerated the discovery process for novel bioactive molecules like CAS 1207013-03-3. Molecular docking simulations have been employed to predict binding modes and affinities with target proteins. These virtual screening approaches complement experimental efforts by rapidly evaluating large libraries of compounds for potential therapeutic value. Additionally, quantum mechanical calculations have provided insights into electronic structures and reactivity patterns within the molecule. Such computational tools are indispensable in modern drug discovery pipelines.

The potential therapeutic applications of 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one extend across multiple disease areas. In oncology research, oxadiazole-containing compounds have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling pathways in cancer cells. Similarly, in neurology studies, derivatives of dihydrophthalazinones have demonstrated neuroprotective effects by modulating ion channel activity or neurotransmitter release mechanisms. Further investigation into this compound may uncover novel mechanisms of action relevant to these conditions.

The development of new synthetic methodologies is crucial for optimizing the production of complex molecules like this one (CAS 1207013-03-3) on an industrial scale. Green chemistry principles are increasingly being adopted to minimize environmental impact while improving efficiency and yield. Techniques such as flow chemistry have enabled continuous processing of reactions under controlled conditions with reduced solvent usage waste generation heat consumption etc.. These innovations not only enhance sustainability but also accelerate time-to-market for new pharmaceuticals.

Collaborative efforts between academia industry stakeholders continue drive progress understanding applications these types molecules . Open science initiatives facilitate sharing data resources knowledge accelerate scientific discovery . As research tools advance our ability interrogate biological systems grows exponentially so too opportunities explore therapeutic potential diverse chemical entities expand . Therefore continued exploration synthesis characterization evaluation compounds like presented here vital advancing health care future generations deserve.

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